N-(2-Pyridyl)oxamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-(2-Pyridyl)oxamic acid often involves multi-component reactions that utilize N1,N3-di(pyridin-2-yl)-malonamide, aldehydes, and malononitrile in water, using triethylamine as a base at room temperature. These methods are designed to be efficient, aiming for high yields and selectivity under mild conditions (Jayarajan et al., 2019).

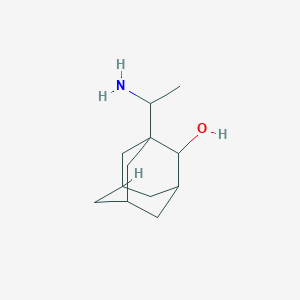

Molecular Structure Analysis

The molecular structure of N-(2-Pyridyl)oxamic acid derivatives has been extensively studied using techniques such as FT-IR, NMR, and X-ray diffraction. These studies reveal the presence of key structural motifs, including hydrogen bonds and other non-covalent interactions, that contribute to the stability and reactivity of the compound. The detailed investigation of supramolecular synthons in crystals of related compounds provides insights into the molecular organization and potential intermolecular interactions (Prakash Shet M et al., 2018).

Chemical Reactions and Properties

N-(2-Pyridyl)oxamic acid and its derivatives participate in a variety of chemical reactions, including Ce(iii)-catalyzed synthesis of pyridyl benzamides from aminopyridines and nitroolefins, and reactions involving oxidative desulfurization promoted cyclization. These reactions highlight the compound's versatility as a reactant in synthesizing complex organic molecules with broad substrate scope and in the absence of external oxidants (Chen et al., 2018).

Physical Properties Analysis

The physical properties of N-(2-Pyridyl)oxamic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. For example, the solubility in different solvents and the stability of the mesophases formed by supramolecular liquid-crystalline polymeric complexes derived from related compounds are of particular interest (Kato et al., 1998).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are fundamental aspects of N-(2-Pyridyl)oxamic acid. Studies on the base-promoted N-pyridylation of heteroarenes using equivalents of pyridine scaffolds showcase the chemical versatility and potential applications of N-(2-Pyridyl)oxamic acid in synthesizing complex heterocyclic structures (Cheng et al., 2015).

Aplicaciones Científicas De Investigación

Precursor of Carbamoyl Radicals

- Scientific Field : Organic Chemistry

- Summary of Application : N-(2-Pyridyl)oxamic acid can be used as a precursor for carbamoyl radicals . These radicals are generated from oxamic acids through a mild and efficient method that compares well with previous methods .

- Methods of Application : The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means . This generates carbamoyl radicals, which may further add to unsaturated systems to provide a broad range of important amides .

- Results or Outcomes : Oxidative decarboxylation of oxamic acids also offers a straightforward entry for the preparation of urethanes, ureas, and thioureas .

Decarboxylative Cross-Coupling

- Scientific Field : Organic Chemistry

- Summary of Application : N-(2-Pyridyl)oxamic acid can be used in decarboxylative cross-coupling with (hetero)aryl halides .

- Methods of Application : This process is accomplished through the synergistic merger of organic photoredox with nickel catalysis . Oxamic acids serve as convenient starting materials that generate the key carbamoyl radicals via organic photoredox-catalyzed decarboxylation .

- Results or Outcomes : The article did not provide specific results or outcomes for this application .

Metabolite of Tenoxicam

- Scientific Field : Pharmacology

- Summary of Application : N-(2-Pyridyl)oxamic acid is a metabolite of Tenoxicam , a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation in rheumatic disease and other musculoskeletal disorders .

- Methods of Application : Tenoxicam is typically administered orally. As the body metabolizes the drug, N-(2-Pyridyl)oxamic acid is produced .

- Results or Outcomes : The specific outcomes of this metabolic process depend on the individual’s metabolism and the dosage of Tenoxicam .

Degradation Product and Pathway of Lornoxicam

- Scientific Field : Pharmacology

- Summary of Application : N-(2-Pyridyl)oxamic acid is a degradation product and pathway of Lornoxicam , another NSAID used for treating moderate to severe pain .

- Methods of Application : Lornoxicam is typically administered orally or via injection. As the body metabolizes the drug, N-(2-Pyridyl)oxamic acid is produced .

- Results or Outcomes : The specific outcomes of this metabolic process depend on the individual’s metabolism and the dosage of Lornoxicam .

Synthesis of Heterocyclic Compounds

- Scientific Field : Organic Chemistry

- Summary of Application : N-(2-Pyridyl)oxamic acid can be used in the synthesis of heterocyclic compounds .

- Methods of Application : The first decarboxylative cyclization of oxamic acids resulting in the formation of heterocyclic compounds was reported by Minisci and co-workers . They showed that the Ag-catalyzed radical decarboxylation of N-methyl (or tert-butyl)-N-benzyl-oxamic acids led to the cyclized products .

- Results or Outcomes : The article did not provide specific results or outcomes for this application .

Impurity Reference Material

- Scientific Field : Pharmaceutical Chemistry

- Summary of Application : N-(2-Pyridyl)oxamic acid is used as an impurity reference material in the pharmaceutical industry .

- Methods of Application : It is used in the testing and validation process of pharmaceutical products .

- Results or Outcomes : The specific outcomes of this application depend on the individual pharmaceutical product and its testing process .

Safety And Hazards

Direcciones Futuras

Propiedades

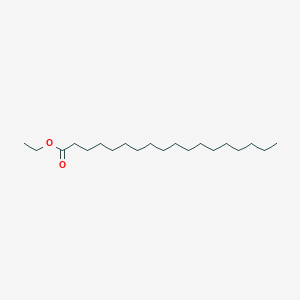

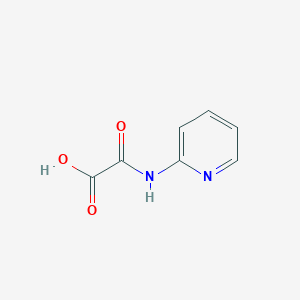

IUPAC Name |

2-oxo-2-(pyridin-2-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-3-1-2-4-8-5/h1-4H,(H,11,12)(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLBRIIHVJSCTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339405 |

Source

|

| Record name | N-(2-PYRIDYL)OXAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Pyridyl)oxamic acid | |

CAS RN |

13120-39-3 |

Source

|

| Record name | N-(2-PYRIDYL)OXAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.